9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride
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Overview
Description
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride is a heterocyclic compound with a spirocyclic structure. It is characterized by the presence of an oxygen atom and two nitrogen atoms within its spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method is the Prins cyclization reaction, which allows the construction of the spiro ring in a single step . The reaction conditions often involve the use of catalysts such as Grubbs catalyst in olefin metathesis reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride involves its interaction with molecular targets and pathways. For instance, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s spirocyclic structure allows it to fit into specific binding sites, thereby inhibiting the function of the target protein.
Comparison with Similar Compounds
Similar Compounds
4-Boc-1-Oxa-4,9-diazaspiro[5.5]undecane: This compound has a similar spirocyclic structure but with different substituents.
1-Oxa-9-azaspiro[5.5]undecane: Another spirocyclic compound with a similar core structure but different functional groups.
Uniqueness
9-Oxa-1,4-diazaspiro[5.5]undecane dihydrochloride is unique due to its specific arrangement of oxygen and nitrogen atoms within the spiro ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
9-oxa-1,4-diazaspiro[5.5]undecane;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-5-11-6-2-8(1)7-9-3-4-10-8;;/h9-10H,1-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFFRNMWDNQEGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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